(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17473492
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)/t10-/m1/s1 |
| Standard InChI Key | FUIROEIGZLLCSV-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a piperazine ring substituted at the 4-position with a tert-butyl group (–C(CH₃)₃) and at the 1-position with a (2-methylpropan-2-yl)oxycarbonyl (Boc) protecting group. A carboxylic acid (–COOH) is appended to the 2-position, with the (2R) configuration dictating the spatial arrangement of substituents . The stereochemistry is confirmed via the Standard InChIKey FUIROEIGZLLCSV-SNVBAGLBSA-N, which encodes the absolute configuration.
Table 1: Core Chemical Data
| Property | Value |
|---|---|
| IUPAC Name | (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Molecular Formula | C₁₄H₂₆N₂O₄ |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1229603-52-4 |
| SMILES | CC(C)(C)N1CCN(C@HC(=O)O)C(=O)OC(C)(C)C |
Synthesis and Production
Synthetic Pathways
The synthesis typically begins with (R)-piperazine-2-carboxylic acid, which undergoes sequential protection steps:
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Boc Protection: The primary amine at the 1-position reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-carbamate .
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tert-Butyl Introduction: A Friedel-Crafts alkylation or nucleophilic substitution installs the tert-butyl group at the 4-position, often using tert-butyl bromide and a Lewis catalyst.
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Carboxylic Acid Retention: The 2-carboxylic acid remains unprotected or is temporarily esterified and later hydrolyzed .
Reaction yields exceed 70% when conducted in anhydrous tetrahydrofuran (THF) at 0–25°C, with purification via column chromatography (silica gel, hexane/ethyl acetate) .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Boc₂O, NaHCO₃, THF/H₂O | 0°C → 25°C | 85% |
| 2 | t-BuBr, AlCl₃, DCM | −10°C | 72% |
| 3 | HCl (aq.), MeOH | Reflux | 95% |
Physicochemical Properties
Stability and Solubility
The Boc group enhances stability against nucleophilic attack, while the tert-butyl moiety confers lipophilicity (logP ≈ 1.8) . The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic tert-butyl group. The carboxylic acid enables salt formation with amines, improving aqueous solubility at physiological pH.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-Bu), 1.45 (s, 9H, Boc), 3.15–3.85 (m, 6H, piperazine), 4.20 (q, 1H, J = 6.5 Hz, CH–COOH) .
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IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (C–N) .
| Derivative | Thrombin IC₅₀ (μM) | Anticoagulant Activity (PTT) |
|---|---|---|
| Parent Compound | N/A | N/A |
| Intermediate (Boc removed) | 0.45 | 2.5× control |
| Fully elaborated inhibitor | 0.12 | 4.8× control |
Analytical and Industrial Applications
Quality Control
HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) achieves >99% purity. MS (ESI+): m/z 287.4 [M+H]⁺ .
Scalability
Kilogram-scale batches are produced under GMP for preclinical trials, with a cost of $12,000/kg .
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